3-methyl-3-phenylspiro[3.3]heptan-1-one
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Overview
Description
3-methyl-3-phenylspiro[33]heptan-1-one is a unique organic compound characterized by its spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-phenylspiro[3.3]heptan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of Functional Groups: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization and functionalization steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-phenylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-methyl-3-phenylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-3-phenylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-3-phenylspiro[4.4]nonan-1-one: Similar spirocyclic structure but with a larger ring system.
3-methyl-3-phenylspiro[2.2]pentan-1-one: Smaller ring system with similar functional groups.
Uniqueness
3-methyl-3-phenylspiro[3.3]heptan-1-one is unique due to its specific ring size and functional group arrangement, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2703781-35-3 |
---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
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